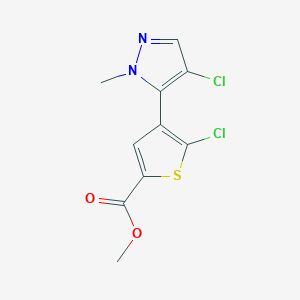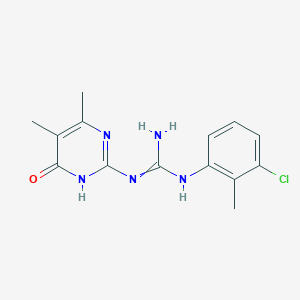
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound. It is characterized by the presence of a chlorinated aromatic ring, a pyrimidinone moiety, and a guanidine group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone ring: This can be achieved through the condensation of appropriate aldehydes and urea derivatives under acidic or basic conditions.
Introduction of the guanidine group: This step might involve the reaction of the pyrimidinone intermediate with a guanidine derivative.
Chlorination and methylation: The final steps could involve the selective chlorination and methylation of the aromatic ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The chlorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)urea: Similar structure but with a urea group instead of guanidine.
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea: Contains a thiourea group.
Uniqueness
The presence of the guanidine group in 1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine might confer unique properties, such as enhanced binding affinity to certain biological targets or increased reactivity in chemical reactions.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXFGRSWHOWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)


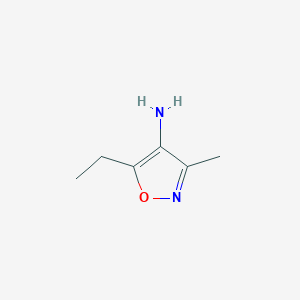

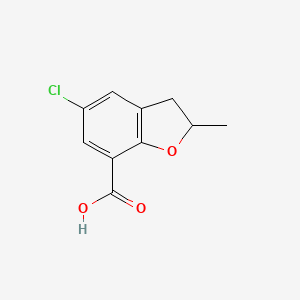
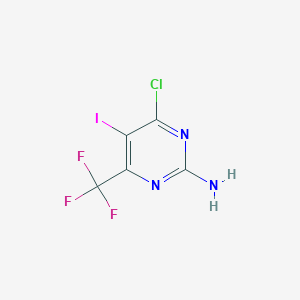
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)
![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)
